molecular formula C15H22N4O2 B3034401 [2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester CAS No. 1698121-52-6

[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B3034401
CAS No.: 1698121-52-6
M. Wt: 290.36
InChI Key: KHNXRVGPAAOLSG-UHFFFAOYSA-N
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Description

[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H22N4O2 and its molecular weight is 290.36. The purity is usually 95%.
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Future Directions

The use of this compound as a chemoselective N-tert-butoxycarbonylation reagent has been demonstrated . It was found to be effective and chemoselective, and the reaction was carried out under mild, environment-friendly conditions . The Boc carrier was easily recyclable, suggesting great application prospects for industrial production .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the carbon atoms involved in the bond formation.

Mode of Action

In the context of the SM cross-coupling reaction, the compound likely participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in carbon–carbon bond formation, specifically in the context of the SM cross-coupling reaction . The downstream effects would be the formation of new organic compounds through the creation of new carbon–carbon bonds.

Pharmacokinetics

Similar compounds are known for their relatively stable, readily prepared, and generally environmentally benign properties , which could suggest good bioavailability.

Result of Action

The result of the compound’s action would be the formation of new carbon–carbon bonds, leading to the creation of new organic compounds . This is a valuable transformation in organic chemistry, enabling the synthesis of complex molecules.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the SM cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s efficacy could be influenced by the presence of other functional groups and the reaction conditions.

Properties

IUPAC Name

tert-butyl N-[2-[(3-cyano-4,6-dimethylpyridin-2-yl)amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-10-8-11(2)19-13(12(10)9-16)17-6-7-18-14(20)21-15(3,4)5/h8H,6-7H2,1-5H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNXRVGPAAOLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)NCCNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester
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[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester
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[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester
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[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester
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[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester
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[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester

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